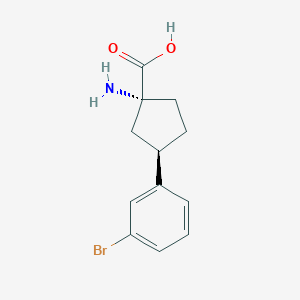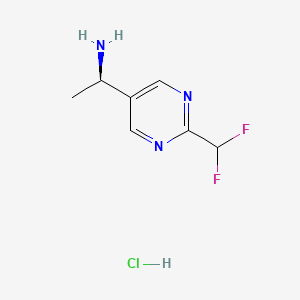![molecular formula C13H17N B13048798 5-Phenyl-6-azaspiro[2.5]octane](/img/structure/B13048798.png)
5-Phenyl-6-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-6-azaspiro[25]octane is a heterocyclic compound that features a spiro-connected azaspiro ring system with a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-6-azaspiro[2.5]octane typically involves the reaction of a suitable spirocyclic precursor with a phenylating agent. One common method involves the use of 6-azaspiro[2.5]octane as a starting material, which is then reacted with a phenylating agent under controlled conditions to introduce the phenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production, including considerations for reaction efficiency, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-6-azaspiro[2.5]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce phenyl-substituted amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Phenyl-6-azaspiro[2.5]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Phenyl-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azaspiro[2.5]octane: Lacks the phenyl group, making it less versatile in certain applications.
1-Phenyl-6-azaspiro[2.5]octane: Similar structure but with different substitution patterns, leading to distinct properties.
6-Azaspiro[2.5]octane hydrochloride: A salt form with different solubility and reactivity characteristics.
Uniqueness
5-Phenyl-6-azaspiro[25]octane is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
7-phenyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)12-10-13(6-7-13)8-9-14-12/h1-5,12,14H,6-10H2 |
Clé InChI |
OBKKRFRDOXFMFA-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCNC(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13048728.png)

![(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13048735.png)





![(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13048777.png)
![N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13048784.png)

![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13048799.png)

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate](/img/structure/B13048804.png)
